Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride
Description
Chemical Identity and Nomenclature
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is systematically identified through several nomenclature systems that reflect its structural complexity and stereochemical specificity. The compound bears the Chemical Abstracts Service number 138326-69-9, which distinguishes it from its (S) enantiomer that carries a different registry number. The International Union of Pure and Applied Chemistry name for this compound is this compound, emphasizing the absolute configuration at the chiral center.
Alternative nomenclature systems provide additional descriptive names for this compound, including R-Cyclopropylglycine Methyl ester hydrochloride and (R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride. These systematic names highlight the relationship between the compound and the parent amino acid glycine, with the cyclopropyl substituent replacing one of the hydrogen atoms on the alpha carbon. The molecular formula C₆H₁₂ClNO₂ indicates the presence of six carbon atoms, twelve hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and two oxygen atoms.
The compound's molecular weight is precisely 165.62 grams per mole, which reflects the contribution of both the organic component and the hydrochloric acid component in the salt formation. The MDL number MFCD16619096 serves as an additional identifier in chemical databases and inventory systems. These various identification systems ensure precise communication about this specific stereoisomer in scientific literature and commercial applications.
Stereochemical Considerations: (R) vs (S) Configurations
The stereochemical distinction between (R) and (S) configurations in methyl 2-amino-2-cyclopropylacetate hydrochloride represents a fundamental aspect of this compound's chemical identity and functionality. The (R) configuration, designated according to Cahn-Ingold-Prelog priority rules, indicates the specific three-dimensional arrangement of substituents around the chiral carbon center. This stereochemical specification is crucial because enantiomers can exhibit dramatically different biological activities and chemical behaviors.
Research has shown that both (R) and (S) enantiomers of methyl 2-amino-2-cyclopropylacetate hydrochloride are commercially available and extensively studied, with the (S) enantiomer bearing the Chemical Abstracts Service number 138326-68-8. Comparative studies between these enantiomers reveal that stereochemical configuration significantly influences their interaction with biological systems and their utility as synthetic intermediates. The (R) configuration typically exhibits distinct nuclear magnetic resonance spectral characteristics compared to its (S) counterpart, allowing for reliable analytical differentiation.
Chemical synthesis approaches for producing enantiomerically pure (R) configured material often involve stereoselective methodologies or resolution techniques. One documented synthetic approach involves the treatment of BOC-D-cyclopropylglycine with methanol and thionyl chloride, achieving a yield of 93.6% of the desired (R) enantiomer. This synthetic methodology demonstrates the importance of starting with appropriately configured precursor materials to maintain stereochemical integrity throughout the transformation process.
Structural Significance in Amino Acid Chemistry
The structural features of this compound position it as a unique member of the cyclopropyl amino acid family, characterized by the presence of a highly strained three-membered carbocyclic ring. The cyclopropane ring system introduces significant conformational constraints that distinguish this compound from traditional amino acids and their derivatives. These structural constraints arise from the inherent ring strain in cyclopropane systems, which possess bond angles of approximately 60 degrees compared to the ideal tetrahedral angle of 109.5 degrees.
The incorporation of a cyclopropyl group into the amino acid framework creates a rigid, biplanar structure that can enforce specific conformations in larger molecular systems. This structural rigidity has profound implications for biological activity, as the constrained geometry can enhance binding affinity to specific protein targets or alter the pharmacokinetic properties of drug molecules. Research into cyclopropane-containing amino acids has revealed that these compounds often exhibit enhanced metabolic stability compared to their non-cyclic analogs.
The ester functionality in this compound provides additional synthetic versatility, allowing for facile conversion to the corresponding carboxylic acid, amide, or other functional derivatives. The methyl ester group also influences the compound's physical properties, including solubility and crystallization behavior. The combination of the cyclopropyl ring and the ester functionality creates a compact, functionalized scaffold that serves as an excellent building block for more complex molecular architectures.
Historical Context and Development
The development of this compound and related cyclopropyl amino acid derivatives represents an evolution in synthetic organic chemistry driven by the need for structurally diverse building blocks in pharmaceutical research. Early investigations into cyclopropyl amino acids were motivated by observations that conformationally constrained amino acid analogs often exhibited enhanced biological activity compared to their flexible counterparts. The systematic exploration of cyclopropane-containing amino acids gained momentum in the late 20th century as synthetic methodologies for constructing strained ring systems became more sophisticated.
Historical synthetic approaches to cyclopropyl amino acids relied heavily on traditional cyclopropanation reactions, including the use of diazo compounds and metal catalysts to form the three-membered ring system. These early methodologies, while effective, often suffered from limited stereochemical control and modest yields. The development of more recent biosynthetic approaches, such as the PazAB enzyme system discovered in Pseudomonas azotoformans, has provided insights into nature's strategies for constructing cyclopropane-containing amino acids. This biosynthetic pathway involves radical halogenation followed by pyridoxal-5'-phosphate-dependent cyclization, demonstrating an elegant enzymatic approach to cyclopropane formation.
The commercial availability of both (R) and (S) enantiomers of methyl 2-amino-2-cyclopropylacetate hydrochloride reflects the maturation of synthetic methodologies and the growing demand for these compounds in research applications. Modern synthetic approaches emphasize stereoselective synthesis and efficient resolution techniques to provide access to enantiomerically pure materials. The continued development of new synthetic methodologies for cyclopropyl amino acids suggests that these compounds will remain important tools in chemical research and drug discovery efforts.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMSADQSMWKRRW-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138326-69-9 | |
| Record name | Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138326-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
A widely reported method involves treating (R)-cyclopropylglycine with thionyl chloride (SOCl₂) in anhydrous methanol. This one-pot reaction proceeds via acid chloride formation, followed by esterification:
-
Reaction Conditions :
Acetyl Chloride Alternative
Acetyl chloride offers a milder alternative for esterification, minimizing side reactions:
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(R)-Cyclopropylglycine (20.0 g, 174 mmol) is suspended in methanol (350 mL) at 0°C.
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Acetyl chloride (185 mL, 2.6 mol) is added, and the mixture stirs at room temperature for 16–18 hours.
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The product is concentrated and dried under vacuum.
Yield : >100% (crude), requiring further purification.
Stereoselective Synthesis via Lactone Intermediates
A patent-pending route (WO2012137225A1) employs lactone intermediates for enantiomeric control:
Lactone Formation and Oxidation
Strecker Reaction for Amino Group Introduction
-
Aldehyde 16 undergoes Strecker reaction with (R)-phenylglycinol and TMSCN, followed by acidic hydrolysis to yield the (2R)-amino ester.
Key Optimization :
Ammonolysis for Hydrochloride Salt Formation
Conversion of the ester to the hydrochloride salt is critical for stability:
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(R)-Cyclopropylglycine methyl ester (5.04 g, 30.4 mmol) is treated with NH₃ in methanol (7M) at 70°C for 48 hours in a sealed vessel.
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The suspension is filtered and washed with methanol:acetone (1:1) to yield the hydrochloride salt.
Yield : 100%
Characterization :
Purification and Byproduct Management
Flash Chromatography
Crude products are purified via silica gel chromatography:
Diketopiperazine Mitigation
The free amino ester is volatile and prone to cyclization. Immediate use or stabilization with HCl is essential.
Comparative Analysis of Methods
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Thionyl Chloride | 62% | High reproducibility | Requires toxic SOCl₂ |
| Acetyl Chloride | >100% | Mild conditions | Crude product needs purification |
| Lactone/Strecker Route | 10–91% | Stereoselective | Multi-step, low yields in some steps |
| Ammonolysis | 100% | Direct salt formation | Long reaction time (48h) |
Chemical Reactions Analysis
Types of Reactions
®-Amino-cyclopropyl-acetic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amino acid derivatives .
Scientific Research Applications
®-Amino-cyclopropyl-acetic acid methyl ester hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of ®-Amino-cyclopropyl-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group in the target compound confers ring strain and conformational rigidity, which can enhance binding specificity in chiral environments. In contrast, chlorophenyl derivatives (e.g., Methyl 2-amino-2-(2-chlorophenyl)acetate HCl) exhibit greater lipophilicity (higher LogP) due to the aromatic Cl substituent . Cyclopropane-containing analogs like Methyl 2-chloro-2-cyclopropylideneacetate are primarily synthetic intermediates for constructing complex bioactive molecules, such as via Michael additions or Grignard reactions .
For example, compound 1 showed comparable FFAR1 activation to QS-528 (EC₅₀ ~10 µM), suggesting cyclopropyl moieties may stabilize ligand-receptor interactions . Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate HCl, with dichlorophenyl and methylamino groups, is hypothesized to target neurological receptors due to its structural resemblance to known CNS-active molecules .
Key Observations:
- The target compound’s synthesis likely involves chiral resolution or asymmetric catalysis, given its (R)-configuration.
- In contrast, Methyl 2-chloro-2-cyclopropylideneacetate is synthesized efficiently (97% yield) via chlorination and esterification, highlighting the versatility of cyclopropane intermediates in scalable syntheses .
Biological Activity
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is an amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a cyclopropyl group, plays a significant role in various biological processes and has potential applications in drug development.
- Chemical Formula : C₆H₁₂ClNO₂
- Molecular Weight : 165.62 g/mol
- Solubility : Highly soluble in water, making it suitable for various biological assays and applications.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. The compound acts as a precursor for neurotransmitter synthesis and interacts with various enzymes and receptors involved in amino acid metabolism.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
- Neurotransmitter Synthesis : It plays a role in the synthesis of neurotransmitters, influencing neuronal signaling pathways.
- Anti-infective Properties : Exhibits activity against various pathogens, including bacterial and viral strains.
- Cell Cycle Regulation : Influences apoptosis and autophagy processes, contributing to cell cycle regulation and DNA damage response mechanisms.
- Immunomodulatory Effects : Modulates immune responses through interactions with various immune receptors.
Interaction Studies
Research indicates that this compound interacts with several biological targets, including:
| Biological Target | Interaction Type |
|---|---|
| NMDA Receptors | Agonist |
| GABA Receptors | Modulator |
| Protein Tyrosine Kinase | Inhibitor |
| Metabolic Enzymes | Substrate |
These interactions suggest potential therapeutic applications in neurological disorders, cancer treatment, and infectious diseases.
Case Studies and Research Findings
-
Neuroprotective Effects :
A study demonstrated that this compound exhibits neuroprotective effects by modulating NMDA receptor activity. This modulation is crucial in preventing excitotoxicity associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s. -
Antimicrobial Activity :
Research has shown that this compound possesses antimicrobial properties against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis. -
Cancer Cell Apoptosis :
In vitro studies indicated that this compound induces apoptosis in cancer cell lines through activation of the caspase pathway, highlighting its potential as an anti-cancer agent.
Q & A
Basic: What synthetic routes and analytical techniques are recommended for the laboratory preparation of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride?
Answer:
The compound is synthesized via cyclopropane ring formation followed by esterification and chiral resolution. Key steps include:
- Cyclopropylation : Methyl 2-chloro-2-cyclopropylideneacetate intermediates are generated using cyclopropane precursors under controlled conditions (e.g., dichloromethane as solvent) .
- Amination : Stereoselective introduction of the amino group via nucleophilic substitution or enzymatic resolution to achieve the (2R) configuration .
- Characterization :
- NMR spectroscopy : Assignments of cyclopropane protons (δ 1.2–2.4 ppm) and chiral center validation via coupling constants .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 165.62 (C₆H₁₂ClNO₂) confirm molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are verified (e.g., C 63.65%, H 4.67%, N 6.19% in related analogs) .
Basic: What are the critical physicochemical properties and optimal storage conditions for this compound?
Answer:
Key properties include:
- Molecular formula : C₆H₁₂ClNO₂; Molecular weight : 165.62 g/mol .
- LogP : 1.399 (indicating moderate lipophilicity) .
- Storage : Conflicting guidelines exist:
Advanced: How does the cyclopropane ring’s strain influence the compound’s reactivity in enantioselective synthesis?
Answer:
The cyclopropane ring introduces angular strain, enhancing reactivity in:
- Ring-opening reactions : Selective cleavage under acidic or nucleophilic conditions to form linear intermediates for drug analogs (e.g., indole derivatives) .
- Stereochemical control : The rigid ring stabilizes transition states in asymmetric catalysis, enabling high enantiomeric excess (e.g., >97% ee via chiral HPLC) .
- Metabolic stability : The ring’s resistance to oxidative degradation improves pharmacokinetic profiles in bioactive analogs .
Advanced: How can stereochemical inconsistencies in synthesis be resolved using advanced analytical methods?
Answer:
Methodological approaches :
- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers .
- X-ray crystallography : Absolute configuration confirmation via single-crystal analysis of derivatives (e.g., indole-containing analogs) .
- Dynamic NMR : Monitoring proton exchange rates to assess chiral purity under varying temperatures .
Advanced: What challenges arise in analyzing its stability under non-standard experimental conditions (e.g., extreme pH or temperature)?
Answer:
Key challenges :
- Hydrolysis : The ester group is prone to degradation at pH > 8, requiring buffered solutions (pH 4–6) for stability .
- Thermal decomposition : Accelerated degradation studies (40–60°C) reveal cyclopropane ring opening above 50°C, validated via TGA-DSC .
- Methodology : Use HPLC-MS to track degradation products (e.g., cyclopropaneacetic acid) under stress conditions .
Advanced: How is this compound utilized as a precursor for biologically active molecules?
Answer:
Applications in drug development :
- Glycine receptor analogs : The amino-cyclopropyl moiety mimics glycine’s structure, enabling modulation of NMDA receptors .
- Indole derivatives : Coupling with indole-3-carbaldehyde forms intermediates for kinase inhibitors (e.g., m/z 454 [M⁺] in MS) .
- Peptidomimetics : Incorporation into cyclic peptides enhances metabolic stability and target binding .
Data Contradictions and Validation Strategies
| Parameter | Reported Data | Resolution Strategy |
|---|---|---|
| Storage Temp. | –20°C vs. room temp. | Conduct accelerated stability studies |
| Stereopurity | >97% ee vs. racemic mixtures | Validate via chiral HPLC and X-ray |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
